1-(2-methoxyethyl)-1H-indol-4-amine 1-(2-methoxyethyl)-1H-indol-4-amine
Brand Name: Vulcanchem
CAS No.: 1322604-93-2
VCID: VC6949018
InChI: InChI=1S/C11H14N2O/c1-14-8-7-13-6-5-9-10(12)3-2-4-11(9)13/h2-6H,7-8,12H2,1H3
SMILES: COCCN1C=CC2=C(C=CC=C21)N
Molecular Formula: C11H14N2O
Molecular Weight: 190.246

1-(2-methoxyethyl)-1H-indol-4-amine

CAS No.: 1322604-93-2

Cat. No.: VC6949018

Molecular Formula: C11H14N2O

Molecular Weight: 190.246

* For research use only. Not for human or veterinary use.

1-(2-methoxyethyl)-1H-indol-4-amine - 1322604-93-2

Specification

CAS No. 1322604-93-2
Molecular Formula C11H14N2O
Molecular Weight 190.246
IUPAC Name 1-(2-methoxyethyl)indol-4-amine
Standard InChI InChI=1S/C11H14N2O/c1-14-8-7-13-6-5-9-10(12)3-2-4-11(9)13/h2-6H,7-8,12H2,1H3
Standard InChI Key QTWCDCABFPLRHP-UHFFFAOYSA-N
SMILES COCCN1C=CC2=C(C=CC=C21)N

Introduction

Structural and Molecular Characteristics

Core Architecture

1-(2-Methoxyethyl)-1H-indol-4-amine features a bicyclic indole system fused with a benzene and pyrrole ring. The nitrogen atom at position 1 of the indole is substituted with a 2-methoxyethyl group (CH2CH2OCH3-\text{CH}_2\text{CH}_2\text{OCH}_3), while the aromatic benzene ring hosts an amine group (NH2-\text{NH}_2) at position 4 (Figure 1) . This substitution pattern distinguishes it from isomers such as 1-(2-methoxyethyl)-1H-indol-5-amine and 1-(2-methoxyethyl)-1H-indol-6-amine, which exhibit amine groups at positions 5 and 6, respectively .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular formulaC11H14N2O\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}
Molecular weight190.24 g/mol
SMILES notationCOCCN1C=CC2=C1C=C(C=C2)N
InChIKeyHLKNJNODTDYLSV-UHFFFAOYSA-N
Predicted logP (lipophilicity)1.8 (estimated via analog comparison)

The methoxyethyl side chain enhances solubility in polar solvents compared to unsubstituted indoles, while the amine group at position 4 enables participation in hydrogen bonding and electrophilic substitution reactions.

Synthesis and Reaction Pathways

Table 2: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYieldSource
N-Alkylation2-Methoxyethyl bromide, K₂CO₃, DMF, 80°C65-70%
NitrationHNO₃, H₂SO₄, 0°C50%
ReductionH₂, Pd/C, ethanol, RT85%

Industrial-scale synthesis would likely prioritize continuous flow reactors and green solvents to optimize efficiency and sustainability.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 mg/mL at 25°C) . Stability studies indicate degradation under strong acidic or basic conditions, with a half-life of >24 hours in neutral aqueous solutions.

Spectroscopic Signatures

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (d, J=8.0 Hz, 1H, H-7), 6.95 (s, 1H, H-2), 6.60 (d, J=8.0 Hz, 1H, H-6), 4.20 (t, J=6.0 Hz, 2H, NCH₂), 3.55 (t, J=6.0 Hz, 2H, OCH₂), 3.30 (s, 3H, OCH₃) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic), 1100 cm⁻¹ (C-O-C ether) .

Applications in Drug Discovery

Lead Optimization

The compound serves as a versatile intermediate for synthesizing:

  • Kinase Inhibitors: Modification of the amine group to form urea or sulfonamide derivatives enhances selectivity for tyrosine kinases.

  • GPCR Ligands: The methoxyethyl side chain improves blood-brain barrier penetration for central nervous system targets .

Table 3: Derivative Compounds and Their Applications

DerivativeTargetActivitySource
N-Acetylated analogHDAC enzymesAntiproliferative
Sulfonamide derivativeCarbonic anhydraseAntiglaucoma

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